molecular formula C9H10N2 B14855386 5-Ethyl-1H-indazole

5-Ethyl-1H-indazole

Cat. No.: B14855386
M. Wt: 146.19 g/mol
InChI Key: YTGIWZVLLCQQPW-UHFFFAOYSA-N
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Description

5-Ethyl-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The structure of this compound consists of a fused benzene and pyrazole ring with an ethyl group attached to the nitrogen atom at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-ethylphenylhydrazine with formic acid. Another method includes the use of transition metal-catalyzed reactions, such as the Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-Ethyl-1H-indazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Ethyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the ethyl group at position 5, which can influence its hydrophobicity, reactivity, and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

5-ethyl-1H-indazole

InChI

InChI=1S/C9H10N2/c1-2-7-3-4-9-8(5-7)6-10-11-9/h3-6H,2H2,1H3,(H,10,11)

InChI Key

YTGIWZVLLCQQPW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NN=C2

Origin of Product

United States

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